15-Demethylplumieride

Description

Properties

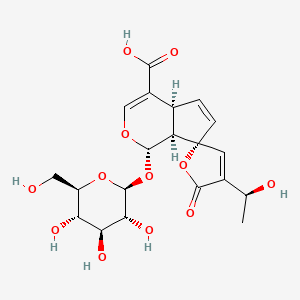

IUPAC Name |

(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLAWDIODKKBQZ-SZSWQRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15-Demethylplumieride: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-demethylplumieride, an iridoid glycoside, focusing on its natural origins and the methodologies for its extraction and purification. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species within the Apocynaceae family. The primary documented sources include:

-

Plumeria rubra L.: This species is a significant source of this compound. The compound has been isolated from both the bark and the flowers of different varieties. Notably, it has been identified in the bark of Plumeria rubra collected in Indonesia and is considered a quality control marker for the species.[1] The flowers of Plumeria rubra 'Acutifolia' have also been shown to be a viable source for its isolation.[2]

-

Himatanthus sucuuba (Spruce) Woodson: The latex of this plant, which is used in traditional medicine in Brazil, has been reported to contain this compound.[3]

The concentration of this compound may vary depending on the specific plant part, geographical location, and time of collection.

Experimental Protocols for Isolation

Two distinct methodologies for the isolation of this compound are detailed below, reflecting both classical and modern chromatographic techniques.

Isolation from Plumeria rubra Bark via Conventional Chromatography

This protocol is based on the methodology described by Kardono et al. (1990) for the isolation of cytotoxic constituents from the bark of Plumeria rubra.[3] In their study, this compound was isolated as an inactive constituent.

Experimental Workflow:

Caption: Workflow for the isolation of this compound from Plumeria rubra bark.

Methodology:

-

Plant Material Preparation: The bark of Plumeria rubra is collected, air-dried, and milled into a fine powder.

-

Extraction: The powdered bark is subjected to exhaustive extraction with a series of solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and finally methanol. This sequential extraction helps to fractionate the components based on their solubility.

-

Fractionation: The methanol extract, which contains the more polar compounds including iridoid glycosides, is concentrated. This crude extract is then partitioned between water and an immiscible organic solvent to separate the highly polar constituents into the aqueous phase.

-

Chromatographic Separation: The water-soluble fraction is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with increasing concentrations of a polar solvent (e.g., methanol in chloroform) is used to separate the components.

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.

Isolation from Plumeria rubra 'Acutifolia' Flowers via High-Speed Counter-Current Chromatography (HSCCC)

This modern and efficient method allows for the rapid separation and purification of this compound from the flowers of Plumeria rubra 'Acutifolia'.[2]

Experimental Workflow:

Caption: Workflow for HSCCC isolation of this compound from P. rubra flowers.

Methodology:

-

Initial Extraction and Fractionation: A crude extract from the flowers of Plumeria rubra 'Acutifolia' is prepared. This extract is then treated with D101 macroporous resin. Stepwise elution with ethanol is performed to obtain different fractions. A fraction eluted with 15% ethanol is collected for the isolation of this compound.

-

HSCCC Separation: The 15% ethanol fraction is subjected to High-Speed Counter-Current Chromatography.

-

Solvent System: A two-phase solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v) is utilized.

-

Operation: The separation is performed according to the standard operating procedures of the HSCCC instrument.

-

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Quantitative Data

The following tables summarize the quantitative data obtained from the HSCCC isolation method.

Table 1: Yield of this compound from Plumeria rubra 'Acutifolia' Flowers

| Starting Material | Amount of Fraction 1 | Yield of this compound |

| Flowers of P. rubra 'Acutifolia' | 230 mg | 17 mg |

Data sourced from the HSCCC isolation study.[2]

Table 2: Purity of Isolated this compound

| Analytical Method | Purity |

| HPLC-DAD | 96.04% |

Data sourced from the HSCCC isolation study.[2]

Proposed Signaling Pathway Modulation

While this compound itself was found to be inactive in a cytotoxicity assay, other structurally related iridoids, such as plumieride, have been shown to possess anti-inflammatory properties.[3] A common mechanism for the anti-inflammatory action of iridoid glycosides is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][5][6][7] This pathway is a central regulator of the inflammatory response.

Based on the activity of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the NF-κB pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery of 15-Demethylplumieride in Plumeria rubra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 15-demethylplumieride, an iridoid glycoside, from the bark of Plumeria rubra. The information presented is collated from foundational research and subsequent studies, offering a comprehensive resource for professionals in natural product chemistry and drug development.

Introduction

Plumeria rubra L. (Apocynaceae), commonly known as frangipani, is a deciduous ornamental tree recognized for its fragrant flowers and traditional medicinal uses. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including a significant number of iridoids. Among these, this compound was first reported as a novel natural product by Kardono et al. in 1990, isolated from the bark of Plumeria rubra collected in Indonesia.[1][2] This discovery was the result of bioactivity-directed fractionation of the plant extract.[1][2]

Physicochemical Properties

This compound is an iridoid glycoside with the molecular formula C₂₀H₂₄O₁₂ and a molecular weight of 456.397 g/mol .[3] While detailed physicochemical data from the initial discovery is limited in publicly available abstracts, some properties have been reported by commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₁₂ | [3] |

| Molecular Weight | 456.397 g/mol | [3] |

| Boiling Point (Predicted) | 815.5 ± 65.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.7 ± 0.1 g/mL | [3] |

| Purity | 97% (commercially available) | [3] |

Experimental Protocols

The isolation of this compound from the bark of Plumeria rubra was first achieved through a systematic bioactivity-directed fractionation approach. While the full, detailed protocol from the original 1990 publication by Kardono et al. is not fully accessible in the public domain, this section reconstructs the likely methodology based on the available information and general practices for iridoid isolation.

Plant Material Collection and Preparation

-

Plant Material: Bark of Plumeria rubra L. was collected.

-

Preparation: The collected bark was likely air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: A common method for extracting iridoids involves sequential extraction with solvents of increasing polarity. Based on the abstract mentioning petroleum ether, chloroform (CHCl₃), and water (H₂O)-soluble extracts, the powdered bark was likely subjected to the following sequential extraction:

-

Petroleum Ether: To remove nonpolar constituents like fats and waxes.

-

Chloroform (CHCl₃): To extract compounds of intermediate polarity.

-

Methanol (MeOH) or Ethanol (EtOH): Often used to extract more polar compounds like glycosides. The abstract mentions a water-soluble extract, which could have been derived from a methanolic or ethanolic extract.

-

Fractionation and Isolation

-

Bioactivity-Directed Fractionation: The different solvent extracts were likely tested for biological activity (in the original study, this was cytotoxicity) to guide the fractionation process.

-

Chromatography: The extract containing this compound (likely the more polar extract) would have been subjected to various chromatographic techniques for separation and purification. A typical workflow for iridoid isolation includes:

-

Column Chromatography (CC): The crude extract would be loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound would be further purified using pTLC or preparative HPLC to yield the pure compound.

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy would have been the primary methods used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Conversion to Plumieride: The structure was further confirmed by converting this compound to the known compound, plumieride.[1]

Spectroscopic Data

| Data Type | Description |

| ¹H-NMR | The proton NMR spectrum would be expected to show signals corresponding to the olefinic protons of the iridoid core, acetal protons, protons of the glucose moiety, and methyl groups. |

| ¹³C-NMR | The carbon NMR spectrum would display signals for the carbonyl carbons, olefinic carbons, carbons of the iridoid skeleton, and the carbons of the sugar unit. |

Biological Activity

In the initial discovery by Kardono et al., this compound was found to be an inactive constituent in the cytotoxic assays performed.[1] However, many iridoids exhibit a wide range of biological activities. Preliminary studies on other iridoids from Plumeria and other plant sources suggest potential anti-inflammatory and antioxidant properties. Further research is needed to fully elucidate the pharmacological profile of this compound. Some research suggests that it may have potential in inhibiting certain enzymes related to inflammation and cancer and may possess antioxidant properties.[3]

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Potential Logical Relationship in Drug Discovery

Caption: Logical flow from natural source to potential drug development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of 15-Demethylplumieride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

15-Demethylplumieride, an iridoid glycoside, belongs to a class of plant-derived secondary metabolites with a wide array of biological activities. While the parent compound, plumieride, has been isolated from various plant species, the complete biosynthetic pathway leading to this compound has not been fully elucidated. This technical guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for this compound. We will delve into the likely enzymatic steps, from the universal monoterpene precursor geranyl pyrophosphate to the final demethylated product. This guide provides a theoretical framework, complete with proposed enzymatic transformations, generic experimental protocols for pathway elucidation, and a foundation for future research in the metabolic engineering and biotechnological production of this and related valuable iridoids.

Introduction

Iridoids are a large and diverse group of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and serve as crucial defense compounds and as precursors to other important natural products, including the monoterpenoid indole alkaloids. The structural complexity and significant pharmacological potential of iridoids like this compound make their biosynthesis a subject of intense scientific interest. Understanding this pathway is paramount for the potential synthetic biology-based production of these compounds, which are often found in low abundance in their natural sources. This document outlines a putative biosynthetic pathway for this compound, constructed from the well-established general iridoid biosynthetic pathway and analogous enzymatic reactions from related plant secondary metabolite pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from the central isoprenoid pathway, leading to the formation of the monoterpene precursor, geranyl pyrophosphate (GPP). The subsequent steps are hypothesized to involve a series of oxidations, cyclizations, glycosylation, and a final demethylation.

Early Steps: Formation of the Iridoid Scaffold

The initial steps, leading to the formation of the core iridoid structure, are well-established in the biosynthesis of numerous iridoids.[1]

-

Geraniol Formation: Geranyl pyrophosphate (GPP) is hydrolyzed by Geraniol Synthase (GES) to form geraniol.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a Cytochrome P450 monooxygenase , specifically Geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.[2]

-

Oxidation to 8-Oxogeranial: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-Hydroxygeraniol Oxidoreductase (8-HGO) , forming 8-oxogeranial.

-

Reductive Cyclization: The key step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) . This reaction proceeds through an 8-oxocitronellyl enol intermediate to form the cyclic iridoid scaffold, nepetalactol.[3]

Putative Mid-Stage Pathway: From Nepetalactol to Plumieride

The conversion of the basic iridoid skeleton into the more complex structure of plumieride is hypothesized to involve a series of oxidative modifications, the formation of a five-membered ether ring, and glycosylation. These proposed steps are based on analogous reactions found in the biosynthesis of other complex iridoids.

-

Hydroxylation at C7: Nepetalactol is proposed to undergo hydroxylation at the C7 position, likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .

-

Oxidation and Rearrangement: Further oxidation, potentially by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) , could lead to the formation of the characteristic lactone ring and other structural features of the plumieride backbone.

-

Formation of the Five-Membered Ether Ring: The formation of the ether linkage between C1 and C5 is a critical step. This intramolecular cyclization could be catalyzed by a specific cyclase or occur spontaneously following an enzymatic oxidation that creates a reactive intermediate.

-

Glycosylation: The hydroxyl group at the C1 position of the plumieride aglycone is then glycosylated. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone, forming plumieride.

Final Step: Demethylation to this compound

The final proposed step is the demethylation of the methyl ester group at the C15 position of plumieride.

-

O-Demethylation: This reaction is hypothesized to be catalyzed by a demethylase, likely a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) . These enzymes are known to catalyze O-demethylation in various plant secondary metabolic pathways.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway for this compound is putative, no direct quantitative data exists. The following table presents analogous data from related iridoid and monoterpenoid biosynthetic pathways to provide a frame of reference for expected enzyme kinetics.

| Enzyme Class (Analogous Enzyme) | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate | 5.2 ± 0.5 | 0.14 ± 0.01 | Catharanthus roseus | [Simkin et al., 2013] |

| Iridoid Synthase (ISY) | 8-Oxogeranial | 25 ± 3 | 0.23 ± 0.01 | Catharanthus roseus | [Geu-Flores et al., 2012] |

| UDP-Glycosyltransferase (UGT) | Loganic Acid | 150 ± 20 | 0.05 ± 0.003 | Lonicera japonica | [Nagatoshi et al., 2011] |

Note: The data presented are for analogous enzymes and not for the specific enzymes in the putative this compound pathway. This table serves as an illustrative example.

Experimental Protocols

The elucidation of the proposed pathway requires the identification and characterization of the involved enzymes. Below are generic protocols for the key experimental procedures.

Protocol for Heterologous Expression and Purification of a Candidate Enzyme (e.g., a CYP450)

-

Gene Synthesis and Cloning: The coding sequence of the candidate gene, identified through transcriptomics, is codon-optimized for E. coli expression and synthesized. The gene is then cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a polyhistidine tag.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8, at which point the temperature is lowered to 18°C for overnight expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

-

Protein Purification: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Caption: General workflow for heterologous expression and purification.

Protocol for In Vitro Enzyme Assay

-

Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains a specific buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme (1-5 µg), the substrate (e.g., 100 µM of a putative intermediate), and any necessary cofactors (e.g., 1 mM NADPH for CYP450s, 1 mM 2-oxoglutarate and 1 mM ascorbate for 2-ODDs, 1 mM UDP-glucose for UGTs).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The mixture is vortexed, and the organic phase containing the product is separated.

-

Product Analysis: The extracted product is analyzed by LC-MS and/or GC-MS. The identity of the product can be confirmed by comparison with an authentic standard if available, or by NMR spectroscopy if sufficient material can be produced.

Conclusion and Future Directions

This technical guide presents a putative biosynthetic pathway for this compound based on the current understanding of iridoid biosynthesis. The proposed pathway provides a roadmap for future research aimed at its complete elucidation. The key next steps will be the identification of candidate genes from a plumieride-producing plant, such as Plumeria bicolor, through transcriptomic analysis, followed by the functional characterization of the encoded enzymes using the protocols outlined herein. A definitive understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also open avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable iridoids.

References

physical and chemical properties of 15-Demethylplumieride

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Demethylplumieride, an iridoid glycoside, is a natural product found in various plant species, notably of the Plumeria genus. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. While interest in this compound exists for its potential biological activities, including antioxidant and anti-inflammatory effects, publicly available data on its specific biological endpoints and mechanisms of action remain limited. This guide summarizes the available information and provides generalized protocols for its investigation.

Physicochemical Properties

This compound is a moderately complex organic molecule. Its fundamental physical and chemical characteristics are crucial for its extraction, purification, and formulation. A summary of its known properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₁₂ | [1] |

| Molecular Weight | 456.397 g/mol | [1] |

| Boiling Point | 815.5 ± 65.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/mL | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Spectroscopic Data:

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on common techniques for iridoid glycosides.

Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, flowers, or bark of Plumeria species). Air-dry the material in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days) with occasional shaking. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20). Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., ceric sulfate spray followed by heating).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to preparative HPLC for final purification. Use a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of this compound.

Methodology:

-

Preparation of Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Standard: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound and the standard in methanol.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well.

-

Include a control group containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

-

Anti-inflammatory Assay:

-

Seed RAW 264.7 cells in 24-well or 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (Western Blot): Lyse the cells and determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key signaling proteins (see section 3) by Western blotting.

-

Gene Expression (qPCR): Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, and IL-6.

-

Potential Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. Based on the known mechanisms of other anti-inflammatory compounds, this compound may exert its effects through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of NF-κB and MAPK signaling pathways.

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of IκBα.

MAPK Pathway: The MAPK family, including p38, ERK, and JNK, are key regulators of inflammation. LPS can activate these kinases through a phosphorylation cascade. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators. This compound could potentially inhibit the phosphorylation of key MAPK proteins like p38.

Experimental Verification: The involvement of these pathways can be investigated by measuring the phosphorylation status of key proteins (e.g., p-IκBα, p-p65, p-p38) in cell lysates from the anti-inflammatory assay (Section 2.3) using Western blotting.

Conclusion

This compound presents an interesting natural product with potential for further pharmacological investigation. This technical guide provides the foundational information on its physicochemical properties and outlines detailed, standardized protocols for its isolation and the evaluation of its antioxidant and anti-inflammatory activities. The proposed signaling pathways offer a starting point for mechanistic studies. It is important to note that much of the specific experimental data for this compound is not yet available in the public domain, highlighting the need for further research to fully characterize this compound and its therapeutic potential. This guide is intended to be a catalyst for such investigations, providing a solid framework for researchers to build upon.

References

In-Depth Technical Guide: 15-Demethylplumieride (CAS Number 132586-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Demethylplumieride is an iridoid glycoside naturally occurring in the medicinal plant Plumeria rubra. While research on the specific biological activities of this compound is still emerging, its presence in a plant with known therapeutic properties, particularly anti-inflammatory and antioxidant effects, suggests its potential as a subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties and a summary of the biological activities of related compounds and extracts from its natural source. Due to the limited specific data on this compound, this document also outlines general experimental protocols for evaluating the bioactivity of natural products, which can be applied to further studies of this compound.

Chemical and Physical Properties

This compound is a complex iridoid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 132586-69-7 | |

| Molecular Formula | C₂₀H₂₄O₁₂ | [1] |

| Molecular Weight | 456.4 g/mol | [1] |

| IUPAC Name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-4a,7a-dihydro-1H,5'H-spiro[cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid | [1] |

| Purity (Commercially available) | ≥97% | [1] |

| Storage Conditions | Short term: 0°C; Long term: -20°C; Desiccated |

Biological Activity and Significance

This compound is recognized as a quality control marker for Plumeria rubra L.[2] Extracts from the leaves and flowers of Plumeria rubra have demonstrated significant antioxidant and anti-inflammatory properties, which are largely attributed to the high concentration of iridoids and polyphenols within the plant.[3] This suggests that this compound may contribute to the therapeutic effects of its source plant.

A study focusing on the isolation of various iridoids from Plumeria rubra noted that while some of the isolated compounds exhibited moderate cytotoxic activity against human tumor cell lines (Hela, HCT-8, and HepG2), the specific activity of this compound was not detailed in the available literature. Another review mentioned that this compound, along with other iridoids, was found to be inactive in a particular study, although the specific biological assay was not specified.[4]

Given the limited direct evidence for the bioactivity of this compound, further research is warranted to fully elucidate its pharmacological profile. The following sections outline general experimental protocols that can be employed to investigate its potential anticancer, anti-inflammatory, and antioxidant activities.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of a natural product like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HCT-8, HepG2)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 or 72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of the compound.

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Antioxidant Capacity Assays

These are common assays to determine the free radical scavenging ability of a compound.

Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value.

Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution)

-

Ferrous sulfate (for standard curve)

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.

-

Reaction: Add a small volume of the sample solution to the FRAP reagent and incubate at 37°C.

-

Absorbance Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Data Analysis: Create a standard curve using ferrous sulfate. Express the antioxidant capacity of the sample in terms of ferrous iron equivalents.

Potential Signaling Pathways for Investigation

Based on the known activities of iridoids and extracts from Plumeria rubra, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. This compound 97% | CAS: 132586-69-7 | AChemBlock [achemblock.com]

- 2. targetmol.com [targetmol.com]

- 3. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijptjournal.com [ijptjournal.com]

15-Demethylplumieride: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Demethylplumieride is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Notably, it has been isolated from Plumeria rubra and Himatanthus sucuuba. Iridoid glycosides are known for their diverse pharmacological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development efforts.

Biological Activities of this compound

Current research suggests that this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The following sections delve into the specifics of each of these activities, presenting available quantitative data and outlining the experimental methodologies used in these assessments.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. One study reported that this compound, along with other iridoids isolated from Plumeria rubra, exhibited moderate inhibitory activities against HeLa (cervical cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cell lines[1]. While the term "moderate" suggests a measurable effect, specific IC50 values from this particular study require further investigation.

For comparative context, a related iridoid, plumieride, has shown cytotoxicity in radiation-induced fibrosarcoma (RIF) tumor cells with a 50% cell kill at a concentration of 49.5 µg/mL. This suggests that the iridoid scaffold is a promising starting point for the development of novel anticancer agents.

Table 1: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line(s) | Activity | Reference |

| This compound | HeLa, HCT-8, HepG2 | Moderate inhibitory activity | [1] |

| Plumieride | RIF tumor cells | 50% cell kill = 49.5 µg/mL |

The cytotoxic activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on the related compound plumieride provide strong indications of its potential in this area. Plumieride has been shown to downregulate the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nuclear factor-kappa B (NF-κB). Given the structural similarity, it is hypothesized that this compound may exert similar anti-inflammatory effects.

The inhibitory effects of related iridoids on pro-inflammatory mediators suggest the involvement of key inflammatory signaling pathways, namely the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway by preventing the degradation of IκB.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Future studies are warranted to investigate if this compound can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Measurement of Nitric Oxide (NO) Production:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression:

-

Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

qRT-PCR: The expression levels of TNF-α, IL-6, and IL-1β mRNA are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Antioxidant Activity

Preliminary research suggests that this compound may possess antioxidant properties. This is a common characteristic of phenolic compounds, including many iridoid glycosides. The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reaction Mixture: A solution of this compound in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

Reaction: The test sample is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a defined time.

-

Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., Trolox).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

Reaction: The test sample is added to the ABTS•+ solution.

-

Absorbance Measurement: The decrease in absorbance is measured at 734 nm after a specific incubation time.

-

Calculation: The percentage of inhibition of the ABTS•+ radical is calculated.

Conclusion and Future Directions

This compound, an iridoid glycoside from Plumeria species, demonstrates promising biological activities, particularly in the realm of cancer and inflammation. While preliminary studies have indicated its cytotoxic effects against several cancer cell lines, further research is imperative to quantify its potency (e.g., determining IC50 values) and to elucidate the underlying molecular mechanisms. The anti-inflammatory and antioxidant potential, suggested by studies on related compounds, also warrants direct investigation for this compound.

Future research should focus on:

-

Quantitative analysis of the anti-inflammatory and antioxidant activities of this compound using a battery of in vitro assays.

-

Elucidation of the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK cascades.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies to explore how modifications to the this compound scaffold could enhance its biological activities.

A deeper understanding of the biological profile of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs for the treatment of cancer and inflammatory conditions.

References

Preliminary Anticancer Screening of 15-Demethylplumieride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the preliminary anticancer screening of 15-Demethylplumieride are not publicly available. This technical guide, therefore, presents data on the structurally related iridoid glycoside, plumieride, to provide insights into the potential anticancer activities of this class of compounds. The methodologies and findings discussed herein are based on studies conducted on plumieride and its derivatives and should be considered as a proxy until direct experimental data on this compound becomes available.

Introduction

This compound is a naturally occurring iridoid glycoside. While direct anticancer screening data for this specific compound is not yet published, research into the bioactivity of structurally similar compounds, such as plumieride, has provided preliminary evidence of cytotoxic effects against cancer cells. Iridoid glycosides, as a class of natural products, have garnered interest in cancer research due to their diverse biological activities.[1][2] This guide summarizes the available in vitro anticancer activity of plumieride and its synthetic derivatives, details the experimental protocols used for their evaluation, and provides a workflow diagram to illustrate the screening process.

Quantitative Data on the Cytotoxicity of Plumieride and Its Derivatives

The following table summarizes the in vitro cytotoxic activity of plumieride and its chemically modified analogues against radiation-induced fibrosarcoma (RIF) tumor cells. The data is adapted from the study by Dobhal et al. (2004), which investigated how structural modifications of plumieride affect its anticancer potential.[3][4][5][6]

| Compound | 50% Cell Kill (µg/mL) |

| Plumieride | 49.5 |

| Dodecyl amide analogue of plumieridepentaacetate | 11.8 |

| Disaccharide analogues of plumieride | 15-17 |

| Trisaccharide analogues of plumieride | 15-17 |

Data sourced from Dobhal et al. (2004). The study highlights that modifying the methyl ester functionality of plumieride to alkyl amides and converting the glucose moiety into di- and trisaccharides enhanced its cytotoxic activity.[3][4][5][6]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate plumieride and its derivatives, as described in the referenced literature.

In Vitro Cytotoxicity Assay against Radiation-Induced Fibrosarcoma (RIF) Tumor Cells

1. Cell Culture and Maintenance:

-

Radiation-Induced Fibrosarcoma (RIF) tumor cells were used for the in vitro cytotoxicity screening.

-

Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Test Compounds:

-

Plumieride and its synthesized derivatives were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Serial dilutions of the stock solutions were prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cytotoxicity Assay (MTT Assay):

-

RIF cells were seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.

-

Control wells containing cells treated with the vehicle (DMSO) alone were also included.

-

The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

The plates were incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The medium was then removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength.

4. Data Analysis:

-

The absorbance values were used to calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.

-

The 50% cell kill concentration, also known as the IC50 value, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of plumieride and its analogues.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Signaling Pathways

The current body of scientific literature does not contain information regarding the specific signaling pathways modulated by this compound or plumieride in the context of cancer. Further research, including mechanistic studies, would be required to elucidate the molecular targets and signaling cascades affected by these compounds. The general anticancer mechanisms of some iridoid glycosides involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, often through the modulation of pathways involving p53, caspases, and matrix metalloproteinases.[2][7] However, these have not been specifically demonstrated for plumieride or its derivatives.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, preliminary studies on the structurally related compound, plumieride, suggest that this class of iridoid glycosides possesses cytotoxic properties against cancer cells. The observed increase in cytotoxicity with chemical modification of plumieride indicates that there is potential for developing more potent anticancer agents from this natural product scaffold. Future research should focus on the direct evaluation of this compound against a panel of cancer cell lines and the elucidation of its mechanism of action to determine its therapeutic potential.

References

- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? [mdpi.com]

- 3. Structural modifications of plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 7. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of 15-Demethylplumieride: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant Activity Evaluation

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[1]

The evaluation of the antioxidant potential of a compound is a critical step in the drug discovery and development process. In vitro antioxidant assays are commonly employed as an initial screening tool to determine a compound's ability to scavenge free radicals or chelate pro-oxidant metals. These assays are broadly categorized into two types: hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays.

This guide will focus on the most common and robust assays used for determining the in vitro antioxidant activity of a purified compound like 15-Demethylplumieride.

Common In Vitro Antioxidant Assays

The following sections detail the experimental protocols for the most widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the antioxidant activity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.[4]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox, or gallic acid) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A blank containing only the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution and mix.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound. The IC50 value can also be determined.

-

ABTS Radical Cation Scavenging Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

While chemical assays like DPPH and ABTS are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant activity of compounds within a cellular environment.[5] This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.[5] Antioxidants can reduce the fluorescence by scavenging the ROS.

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon adenocarcinoma cells) in appropriate growth medium until confluent.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).

-

Wash the cells to remove the excess compound and probe.

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

-

Data Analysis:

-

The CAA value is calculated based on the area under the fluorescence curve.

-

The results are often expressed as quercetin equivalents (QE), comparing the activity of the test compound to that of quercetin, a known potent antioxidant.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring phytochemical, antioxidant, and antimicrobial properties of Plumeria pudica Jacq. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

Preliminary Insights into the Mechanism of Action of 15-Demethylplumieride: A Technical Guide

Disclaimer: Direct experimental studies on the mechanism of action of 15-Demethylplumieride are limited in publicly available scientific literature. This guide provides a preliminary overview based on the activities of the closely related iridoid glycoside, plumieride, and other relevant iridoids. The proposed mechanisms and experimental protocols are therefore hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. Due to its structural similarity to other bioactive iridoids like plumieride, this compound is a compound of interest for further investigation into its potential therapeutic applications. This document outlines the hypothesized mechanisms of action of this compound based on current knowledge of related compounds and provides detailed experimental protocols and data to guide future research.

Core Hypothesized Mechanisms of Action

Based on studies of related iridoid glycosides, the primary mechanisms of action for this compound are likely centered around the modulation of inflammatory and apoptotic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

Anticancer Activity

The potential anticancer activity of this compound may be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells. This is often linked to the modulation of key signaling molecules within the apoptotic cascade and cell cycle regulation.

Data Presentation

The following tables summarize quantitative data for plumieride and plumericin, which may serve as a reference for preliminary studies on this compound.

Table 1: Anti-inflammatory and Antifungal Activity of Plumieride

| Activity | Assay | Model System | Test Substance | Concentration/Dose | Result |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Plumieride | 25 mg/kg | Significant reduction in paw edema |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Plumieride | 50 mg/kg | Dose-dependent reduction in paw edema |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Candida albicans | Plumieride | < 100 µg/mL | Considered highly active[1] |

Table 2: NF-κB Inhibition by Plumericin

| Activity | Assay | Cell Line | Test Substance | IC50 Value |

| NF-κB Inhibition | Luciferase Reporter Gene Assay | Human Endothelial Cells (HUVECtert) | Plumericin | 1 µM[2] |

Table 3: Cytotoxicity of a Plumieride-Containing Plant Extract Fraction

| Activity | Cell Line | Test Substance | Result |

| Cytotoxicity | HEPG-2 (Human Liver Cancer) | Petroleum ether fraction | Active |

| Cytotoxicity | HCT-116 (Human Colon Cancer) | Petroleum ether fraction | Active |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | Petroleum ether fraction | Active |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of action of this compound.

NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)

Objective: To determine if this compound can inhibit the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HeLa cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages or cancer cell lines) and treat with this compound at various concentrations for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total and cytoplasmic extracts, or Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Analyze the ratio of phosphorylated to total protein and the levels of nuclear p65.

-

Apoptosis Assay (Western Blot for Caspases and PARP)

Objective: To determine if this compound induces apoptosis by examining the cleavage of key apoptotic proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MCF-7, HCT-116) and treat with various concentrations of this compound for 24-48 hours.

-

-

Protein Extraction and Western Blotting:

-

Follow the same procedure for protein extraction and western blotting as described above.

-

Use primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP. Also probe for the full-length forms of these proteins and a loading control.

-

-

Data Analysis:

-

Analyze the increase in the levels of the cleaved forms of caspases and PARP as an indicator of apoptosis induction.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 15-Demethylplumieride from Plumeria Species

Audience: Researchers, scientists, and drug development professionals.

Introduction